copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Overview
Description
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate is a complex chemical compound that belongs to the class of cuprates. Cuprates are compounds containing copper in a negative oxidation state. This particular compound is characterized by its intricate structure, which includes multiple carboxylic acid groups, ethyl and ethenyl groups, and a porphine core. The sodium ions are present to balance the charge of the cuprate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this cuprate compound involves several steps, starting with the preparation of the porphine core The porphine core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives Once the porphine core is obtained, it undergoes further functionalization to introduce the carboxylic acid, carboxymethyl, ethyl, and ethenyl groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This cuprate compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to form lower oxidation state copper compounds.
Substitution: The carboxylic acid and carboxymethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) or copper(III) compounds, while reduction may yield copper(I) compounds. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
This cuprate compound has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation-reduction reactions.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biomolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: The compound is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which this cuprate compound exerts its effects involves its ability to interact with various molecular targets. The copper ions in the compound can coordinate with different ligands, including biomolecules, to form stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The porphine core also plays a role in the compound’s activity by providing a stable framework for the copper ions.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A simpler copper compound with acetate ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Copper(I) chloride: A copper compound with chloride ligands.
Uniqueness
This cuprate compound is unique due to its complex structure, which includes multiple functional groups and a porphine core. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045956 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-34-1 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.